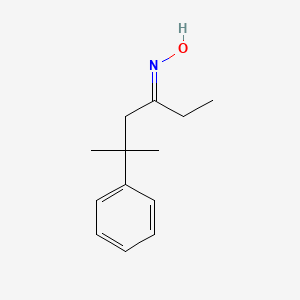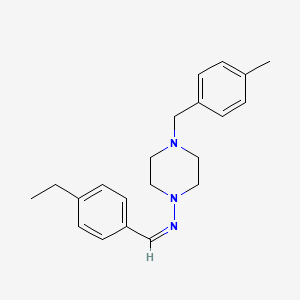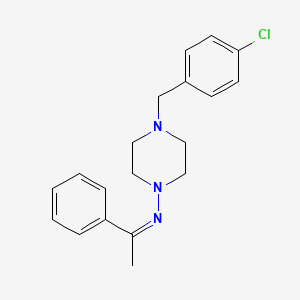
5-methyl-5-phenyl-3-hexanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-5-phenyl-3-hexanone oxime (MPHO) is a chemical compound that has gained significant attention in the field of organic chemistry due to its unique properties. MPHO is a versatile molecule that can be used in a variety of applications, including scientific research, pharmaceuticals, and chemical synthesis.
Mécanisme D'action
The mechanism of action of 5-methyl-5-phenyl-3-hexanone oxime is largely dependent on its ability to form stable complexes with metal ions. This property allows 5-methyl-5-phenyl-3-hexanone oxime to act as a chelating agent, which can be used to selectively extract and separate metal ions from a mixture.
Biochemical and Physiological Effects:
5-methyl-5-phenyl-3-hexanone oxime has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that 5-methyl-5-phenyl-3-hexanone oxime may have antioxidant properties, which could make it useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-methyl-5-phenyl-3-hexanone oxime in lab experiments include its ability to form stable complexes with metal ions, which can be used for the separation and analysis of metals. Additionally, 5-methyl-5-phenyl-3-hexanone oxime is a relatively inexpensive reagent, making it accessible to researchers with limited budgets.
The limitations of using 5-methyl-5-phenyl-3-hexanone oxime in lab experiments include its potential toxicity and the need for careful handling. Additionally, 5-methyl-5-phenyl-3-hexanone oxime may not be effective in the extraction and separation of certain metal ions, which could limit its usefulness in some applications.
Orientations Futures
There are several potential future directions for the use of 5-methyl-5-phenyl-3-hexanone oxime in scientific research. One possible direction is the development of new methods for the synthesis of 5-methyl-5-phenyl-3-hexanone oxime and its derivatives. Additionally, there is potential for the use of 5-methyl-5-phenyl-3-hexanone oxime in the development of new pharmaceuticals and materials.
Conclusion:
In conclusion, 5-methyl-5-phenyl-3-hexanone oxime (5-methyl-5-phenyl-3-hexanone oxime) is a versatile chemical compound that has numerous applications in scientific research. Its ability to act as a chelating agent and form stable complexes with metal ions makes it useful in the analysis and separation of metals. Additionally, 5-methyl-5-phenyl-3-hexanone oxime has potential applications in the development of new pharmaceuticals and materials. However, further research is needed to fully understand the biochemical and physiological effects of 5-methyl-5-phenyl-3-hexanone oxime and its derivatives.
Méthodes De Synthèse
The synthesis of 5-methyl-5-phenyl-3-hexanone oxime can be achieved through a variety of methods, including the reaction of 5-methyl-3-hexanone with hydroxylamine hydrochloride in the presence of a base. This reaction results in the formation of 5-methyl-5-phenyl-3-hexanone oxime, which can then be purified through various techniques such as recrystallization.
Applications De Recherche Scientifique
5-methyl-5-phenyl-3-hexanone oxime has been extensively used in scientific research due to its ability to act as a chelating agent. 5-methyl-5-phenyl-3-hexanone oxime can form stable complexes with a variety of metal ions, making it useful in the analysis and separation of metals. Additionally, 5-methyl-5-phenyl-3-hexanone oxime has been used in the synthesis of various organic compounds, including heterocyclic compounds.
Propriétés
IUPAC Name |
(NE)-N-(5-methyl-5-phenylhexan-3-ylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-12(14-15)10-13(2,3)11-8-6-5-7-9-11/h5-9,15H,4,10H2,1-3H3/b14-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMWBYYZCUUFDSY-WYMLVPIESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NO)CC(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\O)/CC(C)(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(NE)-N-(5-methyl-5-phenylhexan-3-ylidene)hydroxylamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-chloro-N'-(2-methoxybenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5911861.png)
![N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911881.png)
![N'-(2,4-dimethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B5911886.png)
![N'-(2,3-dichlorobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B5911901.png)
![methyl N-[(4-chlorophenyl)sulfonyl]benzenecarbimidothioate](/img/structure/B5911902.png)



![N'-[1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5911915.png)


![1-(3,4-dimethoxyphenyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5911945.png)
![N'-[3-(1,3-benzodioxol-5-yl)-1-methyl-2-propen-1-ylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5911949.png)
